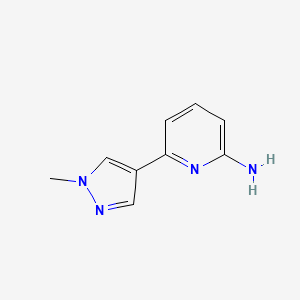
6-(1-metil-1H-pirazol-4-il)piridin-2-amina
Descripción general
Descripción
6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine is an organic compound that features a pyrazole ring attached to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Aplicaciones Científicas De Investigación
6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It may be used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary targets of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine are the FLT3-ITD and BCR-ABL pathways . These pathways are critical in the development and progression of certain types of leukemia. The compound potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants .
Mode of Action
6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine interacts with its targets by inhibiting the FLT3-ITD and BCR-ABL pathways . This inhibition results in the suppression of these pathways, thereby preventing the proliferation of leukemia cells .
Biochemical Pathways
The FLT3-ITD and BCR-ABL pathways play a crucial role in cell proliferation and survival . By inhibiting these pathways, 6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine disrupts the normal functioning of these pathways, leading to the death of leukemia cells .
Result of Action
The result of the action of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine is the inhibition of the FLT3-ITD and BCR-ABL pathways . This leads to the death of leukemia cells, thereby reducing the progression of the disease .
Análisis Bioquímico
Biochemical Properties
It has been found to interact with certain enzymes and proteins . For instance, it has been identified as an inhibitor of both the FLT3-ITD and BCR-ABL pathways, which are crucial in certain types of leukemia .
Cellular Effects
In terms of cellular effects, 6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine has been shown to have significant activity on the kinase p70S6Kβ . It is also known to mediate proapoptotic effects on cells by inhibiting FLT3 and BCR-ABL pathways .
Molecular Mechanism
The molecular mechanism of action of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It potently inhibits clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine typically involves a multi-step process. One common method includes the Buchwald–Hartwig arylamination reaction, where an aryl halide reacts with an amine in the presence of a palladium catalyst and a base . Another approach involves nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylamination, bases like potassium carbonate for nucleophilic substitution, and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the aromatic ring .
Comparación Con Compuestos Similares
Similar Compounds
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound also features a pyrazole ring and is investigated for its kinase inhibitory activity.
N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: Another similar compound with potential therapeutic applications.
Uniqueness
6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine is unique due to its specific structural features and its potential to inhibit a broad range of protein kinases. This makes it a valuable scaffold for designing new therapeutic agents .
Propiedades
IUPAC Name |
6-(1-methylpyrazol-4-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-6-7(5-11-13)8-3-2-4-9(10)12-8/h2-6H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONYHUKWIKPNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-bromophenyl)methyl]-2-cyanoacetamide](/img/structure/B1427565.png)
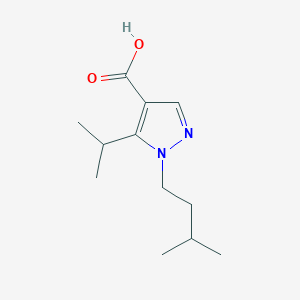



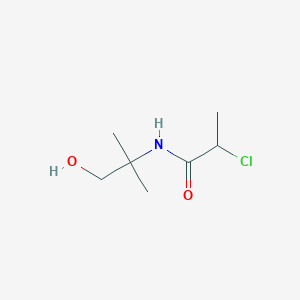
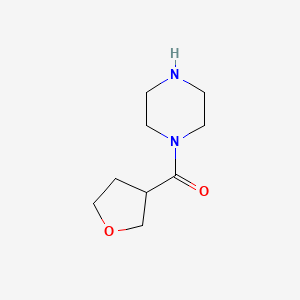
![N-[(1H-1,2,3-triazol-5-yl)methyl]aniline](/img/structure/B1427575.png)
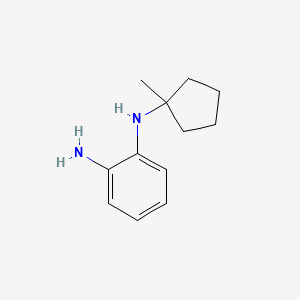


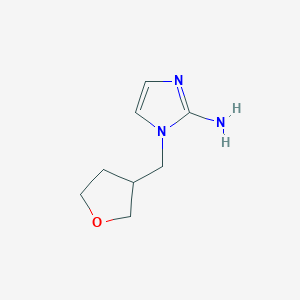
![4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline](/img/structure/B1427584.png)
